Ethyl 4-[4-(benzyloxy)phenyl]butanoate
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Overview
Description
Ethyl 4-[4-(benzyloxy)phenyl]butanoate is an organic compound with the molecular formula C19H20O3 It is an ester, characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(benzyloxy)phenyl]butanoate typically involves the esterification of 4-[4-(benzyloxy)phenyl]butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-[4-(benzyloxy)phenyl]butanoic acid+ethanolacid catalystEthyl 4-[4-(benzyloxy)phenyl]butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(benzyloxy)phenyl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-[4-(benzyloxy)phenyl]butanoic acid and ethanol.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid (HCl) under reflux conditions. Basic hydrolysis, or saponification, involves the use of sodium hydroxide (NaOH) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols. The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Hydrolysis: 4-[4-(benzyloxy)phenyl]butanoic acid and ethanol.
Reduction: 4-[4-(benzyloxy)phenyl]butanol.
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide may yield 4-[4-(methoxy)phenyl]butanoate.
Scientific Research Applications
Ethyl 4-[4-(benzyloxy)phenyl]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(benzyloxy)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-[4-(benzyloxy)phenyl]butanoic acid, which may then interact with biological targets. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 4-[4-(benzyloxy)phenyl]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[4-(methoxy)phenyl]butanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 4-[4-(hydroxy)phenyl]butanoate: Contains a hydroxy group in place of the benzyloxy group.
Ethyl 4-[4-(methyl)phenyl]butanoate: Features a methyl group instead of a benzyloxy group.
The uniqueness of this compound lies in the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
6660-38-4 |
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Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 4-(4-phenylmethoxyphenyl)butanoate |
InChI |
InChI=1S/C19H22O3/c1-2-21-19(20)10-6-9-16-11-13-18(14-12-16)22-15-17-7-4-3-5-8-17/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3 |
InChI Key |
ALTBQAVUXNXHFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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